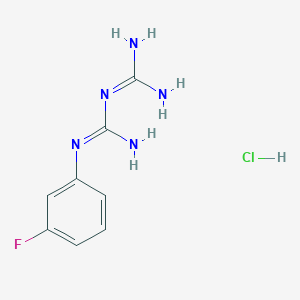

1-(3-Fluorophenyl)biguanide hydrochloride

Description

Rationale for Investigating 1-(3-Fluorophenyl)biguanide Hydrochloride

The specific structure of this compound suggests a deliberate design choice aimed at leveraging the known benefits of fluorine substitution in drug molecules. This rationale is built upon established principles of medicinal chemistry and the desire to explore new pharmacological potential within the biguanide (B1667054) class.

The introduction of fluorine into drug candidates is a widely used strategy to enhance a molecule's therapeutic properties. tandfonline.com The unique characteristics of the fluorine atom, such as its small size and high electronegativity, can profoundly influence a compound's biological activity. tandfonline.commdpi.com

Key benefits of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life. mdpi.comacs.org

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and electrostatic interactions, which can enhance the binding affinity of a ligand to its receptor. tandfonline.combenthamscience.com

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which affects a molecule's ionization state, solubility, and permeability across biological membranes. acs.org

Improved Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve its absorption and distribution in the body. mdpi.combenthamscience.com

Table 2: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond can prevent metabolic breakdown at that site. mdpi.comacs.org |

| Binding Affinity | Can be enhanced | Fluorine's electronegativity can lead to stronger interactions with biological targets. tandfonline.combenthamscience.com |

| Acidity (pKa) | Altered | The electron-withdrawing effect of fluorine can influence the acidity of proximal functional groups. acs.org |

| Lipophilicity | Increased | The C-F bond is more lipophilic than the C-H bond, which can affect membrane permeability. mdpi.combenthamscience.com |

While the parent biguanide class is extensively studied and the benefits of fluorination in medicinal chemistry are well-documented, a review of scientific literature indicates a significant research gap concerning this compound. The compound is commercially available from chemical suppliers for research purposes, confirming its synthesis and existence. scbt.comapolloscientific.co.uk However, there is a notable absence of published studies detailing its specific biological activities, pharmacological profile, or therapeutic potential.

This lack of dedicated research represents an unexplored area. The logical combination of a proven pharmacophore (the biguanide scaffold) with a strategic chemical modification (fluorine substitution) provides a strong rationale for investigation. Potential research avenues could include exploring its efficacy as an antihyperglycemic agent, an anticancer agent—a direction in which other novel biguanide derivatives are being tested—or for other therapeutic targets where the properties of biguanides could be beneficial. nih.gov The unexplored nature of this compound makes it a candidate for novel drug discovery efforts.

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(3-fluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYOYHXLNBELKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369643 | |

| Record name | 1-(3-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-49-4 | |

| Record name | Imidodicarbonimidic diamide, N-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Biguanide (B1667054) Derivatives

The formation of the biguanide core structure is typically accomplished through the addition of nitrogen-containing nucleophiles to suitable electrophilic precursors. cdnsciencepub.com The principal strategies can be broadly categorized into those starting from amines and those utilizing guanidine (B92328) derivatives. nih.gov

Addition of Amines to Cyanoguanidines

One of the most direct and widely employed methods for the synthesis of N¹-substituted biguanides is the reaction of an amine with cyanoguanidine (also known as dicyandiamide). cdnsciencepub.comscispace.com This reaction is typically acid-catalyzed, as protonation of the nitrile group in cyanoguanidine enhances its electrophilicity, facilitating the nucleophilic attack by the amine. scispace.com

Historically, this transformation has been carried out under various conditions. Early methods involved heating a mixture of cyanoguanidine and an amine hydrochloride in a polar solvent, such as ethanol. nih.gov The high temperatures promote proton exchange, leading to the activation of cyanoguanidine. nih.gov Another established procedure involves the use of copper salts, such as copper(II) chloride. In this approach, the amine and cyanoguanidine react in the presence of the copper salt, often in refluxing water, to form a colored biguanide-copper complex. cdnsciencepub.com Subsequent treatment, for instance with hydrogen sulfide, liberates the desired biguanide. cdnsciencepub.com

More contemporary approaches have utilized microwave irradiation to accelerate the reaction between cyanoguanidine and aniline (B41778) hydrochlorides, significantly reducing reaction times and often leading to clean conversions with good yields. cdnsciencepub.com The reaction is versatile and tolerates a range of functional groups on the amine. scispace.com

Addition of Amines to Dicyanamides

The reaction of amines with dicyanamides, particularly sodium dicyanamide (B8802431), provides a robust route to biguanide derivatives. This method involves a double addition of amines to the two nitrile groups of the dicyanamide core. cdnsciencepub.com This pathway is particularly notable for its application in the industrial synthesis of the antiseptic chlorhexidine. cdnsciencepub.com The synthesis can be performed in a stepwise manner, allowing for the preparation of unsymmetrical biguanides. The first amine adds to the sodium dicyanamide, and the resulting intermediate can then react with a second, different amine hydrochloride to yield the final product. nih.gov

Reactions with Carbamide

While less common, the synthesis of biguanides can be achieved through reactions involving carbamide (urea) derivatives. This pathway is considered one of the main approaches to obtaining the biguanide core structure. nih.gov The condensation of guanidine with (iso)(thio)urea derivatives can be seen as an alternative to other methods, where the (thio)alkoxy group of the isourea acts as a leaving group. cdnsciencepub.com

Utilization of N¹-cyano-S-methylisothioureas

A valuable method for accessing polysubstituted biguanides involves the use of N¹-cyano-S-methylisothioureas as precursors. cdnsciencepub.com This pathway leverages the reactivity of both the cyano group and the thiomethyl group. The required N¹-cyano-S-methylisothioureas can be prepared from the commercially available dimethyl N-cyanodithioiminocarbonate by reaction with various amines. cdnsciencepub.com The subsequent reaction with a second amine, often in the presence of a Lewis acid like iron(III) chloride or zinc(II) chloride, proceeds via addition to the cyano group and substitution of the thiomethyl group to afford the desired biguanide in moderate to good yields. cdnsciencepub.com

Guanidine Addition to Carbodiimides or Cyanamides

The addition of guanidines to carbodiimides represents a key strategy for the synthesis of highly substituted, unsymmetrical biguanides. scispace.com This reaction is typically performed by heating the reactants in a polar, protic solvent. scispace.com More recent optimizations of this method include the use of solvent-free conditions under microwave irradiation, which can enhance reaction rates and yields. scispace.com

The first synthesis of a biguanide, reported by Rathke in 1879, involved the coupling of guanidine with cyanamide, albeit in very low yield. cdnsciencepub.com While historically significant, the reactivity of cyanamides is generally lower than that of the corresponding carbodiimides, necessitating harsher reaction conditions and often resulting in lower yields. beilstein-journals.org

Specific Synthesis of 1-(3-Fluorophenyl)biguanide Hydrochloride

The synthesis of this compound can be effectively achieved by adapting the general procedure for the preparation of 1-arylbiguanides, which involves the reaction of the corresponding anilinium salt with dicyandiamide (B1669379). scispace.com This method is advantageous due to its simplicity, good yields, and the high purity of the resulting hydrochloride salt which often crystallizes directly from the reaction mixture. scispace.com

The reaction proceeds by heating a solution of 3-fluoroaniline (B1664137) hydrochloride with one equivalent of dicyandiamide in water. scispace.com The 3-fluoroaniline hydrochloride can be readily prepared by treating 3-fluoroaniline with hydrochloric acid.

Reaction Scheme:

Detailed Research Findings:

The general methodology for this synthesis has been well-established and is a modification of a procedure first reported in a 1946 patent. scispace.com The process involves heating the anilinium salt and dicyandiamide in an aqueous solution. The arylbiguanide hydrochloride salt typically has limited solubility in the cold reaction medium, leading to its precipitation upon cooling, which simplifies the purification process. scispace.com

The following table outlines the key reactants and products involved in this synthesis.

| Compound Name | Structure | Role | Key Properties |

| 3-Fluoroaniline | C₆H₆FN | Starting Material | A colorless to pale yellow liquid. ontosight.ai |

| Dicyandiamide | C₂H₄N₄ | Reagent | Also known as cyanoguanidine; a white solid. scispace.com |

| Hydrochloric Acid | HCl | Reagent | Used to form the anilinium salt. |

| This compound | C₈H₁₁ClFN₅ | Product | A solid with a melting point of 231-235 °C. matrixscientific.com |

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the product. For many arylbiguanides, refluxing the aqueous solution for several hours is sufficient to drive the reaction to completion. nih.gov The purity of the final product can be assessed using standard analytical techniques such as melting point determination, and spectroscopic methods like NMR and IR spectroscopy.

Precursor Compounds and Reagents

The primary synthesis of this compound typically involves the reaction of a substituted aniline with a source of the biguanide backbone. The key precursors and reagents are:

3-Fluoroaniline: This is the foundational precursor that provides the 3-fluorophenyl group to the final molecule.

Dicyandiamide (Cyanoguanidine): This is the most common reagent used to construct the biguanide moiety. It is an inexpensive and commercially available starting material. nih.gov

Hydrochloric Acid: This is used to form the hydrochloride salt of the amine precursor and to catalyze the reaction. The use of an acidic medium is a common feature in biguanide synthesis. nih.gov

Solvents: A variety of solvents can be employed, with the choice often depending on the specific reaction conditions, such as temperature. Common solvents include water, alcohols (e.g., ethanol, butanol), and other polar organic solvents. scholaris.ca

The general approach involves the addition of an amine to a cyanoguanidine derivative. nih.gov This method is one of the most direct ways to synthesize N¹-substituted biguanides. nih.gov

Reaction Conditions and Optimization

The synthesis of aryl biguanides like this compound can be achieved under various reaction conditions. Optimization of these conditions is key to achieving high yields and purity.

One common method involves the direct fusion of the amine hydrochloride with cyanoguanidine at elevated temperatures, typically between 135-165°C. nih.gov Alternatively, the reaction can be carried out in a high-boiling point solvent. nih.gov Refluxing a mixture of the amine hydrochloride and dicyandiamide in a suitable solvent is a widely used technique. google.com For instance, the synthesis of 1-phenylbiguanide hydrochloride has been achieved in refluxing aqueous HCl. scholaris.ca

Microwave-assisted synthesis has emerged as a modern and efficient method for the preparation of biguanide derivatives. scholaris.ca This technique often leads to shorter reaction times and can be more tolerant of a wider range of functional groups. scholaris.ca A general procedure using microwave irradiation involves heating a mixture of the amine, dicyandiamide, and an acid (like hydrochloric acid or trimethylsilyl (B98337) chloride) in a polar aprotic solvent. scholaris.caresearchgate.net

Catalysts can also be employed to enhance the reaction rate and yield. Copper salts, such as copper(II) chloride, have been used in the synthesis of biguanides. nih.gov The reaction with copper results in the formation of a biguanide-copper complex, from which the free biguanide can be liberated. nih.gov Strong Lewis acids like iron(III) chloride have also been reported to increase both the rate and the yield of the reaction between an amine and cyanoguanidine. scholaris.ca

Table 1: Comparison of Synthetic Conditions for Aryl Biguanides

| Method | Temperature | Solvents | Catalysts/Additives | Typical Reaction Time |

| Direct Fusion | 135-200°C | None | None | 1-4 hours |

| Solvent Reflux | Varies with solvent | Water, Ethanol, Butanol | Hydrochloric Acid | Several hours |

| Microwave | 125-150°C | Acetonitrile (B52724), Dioxane | Hydrochloric Acid, TMSCl | 10-30 minutes |

| Metal-Assisted | Reflux | Aqueous Ethanol | Copper(II) salts, Iron(III) chloride | Varies (minutes to hours) |

Purification Techniques for Hydrochloride Salts

The purification of this compound is a critical step to obtain a product of high purity. As the compound is synthesized as a hydrochloride salt, the purification methods are tailored accordingly.

A common and effective method for the purification of biguanide hydrochlorides is recrystallization . The choice of solvent is crucial for successful recrystallization. Often, a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is used. For metformin (B114582) hydrochloride, a related biguanide, various recrystallization solvents have been investigated. google.com

Another widely used technique is precipitation . After the reaction is complete, the biguanide hydrochloride salt can often be precipitated by cooling the reaction mixture or by the addition of a suitable anti-solvent. researchgate.net For example, in some microwave-assisted syntheses, the hydrochloride salt precipitates upon cooling and can be further purified by washing with a solvent in which the impurities are soluble, such as acetonitrile. researchgate.net In some cases, solvent extraction is employed for further purification prior to the final precipitation or crystallization step. google.com

Chemical Modifications and Derivatization Strategies

The chemical structure of 1-(3-fluorophenyl)biguanide offers several sites for modification, allowing for the synthesis of a diverse range of derivatives and analogs. These modifications can be targeted at the phenyl ring or the biguanide scaffold itself.

Introduction of Substituents on the Phenyl Ring

The phenyl ring of 1-(3-fluorophenyl)biguanide is amenable to further substitution, which can significantly influence the compound's properties. The introduction of various substituents on the phenyl ring of biguanide derivatives has been explored to create analogs with altered biological activities. researchgate.net For example, the introduction of methyl or chloro groups at different positions on the phenyl ring of phenformin (B89758) analogs has been shown to enhance certain biological effects. researchgate.net

Standard electrophilic aromatic substitution reactions could potentially be employed to introduce additional functional groups onto the 3-fluorophenyl ring, although the directing effects of the existing fluorine and biguanide substituents would need to be considered.

Analog Synthesis Based on the Biguanide Scaffold

The biguanide moiety itself can be modified to generate a wide array of analogs. This can involve the substitution of the remaining amino groups of the biguanide. A large series of mono-, di-, tri-, and tetrasubstituted biguanides at the N¹ and N⁵ positions have been synthesized. nih.gov

Furthermore, the biguanide scaffold can be used as a precursor for the synthesis of other heterocyclic systems. For instance, biguanides are known to be precursors for the synthesis of 1,3,5-triazine (B166579) derivatives through condensation reactions with esters. dntb.gov.uanih.gov This transformation opens up a pathway to a different class of compounds with their own unique properties.

Table 2: Examples of Biguanide Scaffold Derivatization

| Modification Strategy | Reactant/Reagent | Resulting Compound Class |

| N-alkylation/N-arylation | Alkyl/Aryl halides | N-substituted biguanides |

| Cyclization with esters | Esters | 1,3,5-Triazine derivatives |

| Bioisosteric replacement | Guanidine precursors | Guanidine analogs |

Formation of Metal Complexes with Biguanide Ligands

Biguanides are excellent N-donor bidentate ligands and readily form stable complexes with a wide range of transition metals. rsc.org The imino groups of the biguanide can chelate to a metal ion, forming a stable six-membered ring. scholaris.ca This has been demonstrated for various biguanides, including metformin, which forms complexes with metals such as Cu(II), Ni(II), Co(II), and Zn(II). acs.orgnih.gov

While specific studies on the metal complexes of 1-(3-fluorophenyl)biguanide are not extensively documented, it is expected to exhibit similar coordinating properties. The synthesis of such complexes typically involves the reaction of the biguanide hydrochloride with a metal salt in a suitable solvent. The resulting metal complexes often exhibit distinct colors and geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. nih.gov The formation of these metal complexes can significantly alter the physicochemical and biological properties of the parent biguanide ligand.

Conjugation Strategies for Enhanced Biological Activity

While research directly focusing on the conjugation of this compound is specific, broader strategies applied to the closely related aryl biguanide class, particularly phenylbiguanide (B94773), offer significant insights into potential pathways for enhancing biological activity. These strategies primarily involve chemical transformation to create new active moieties and formulation into advanced drug delivery systems.

One of the most prominent strategies is the chemical transformation of aryl biguanides into 1,3,5-triazine derivatives. This approach is not merely a simple conjugation but a significant structural modification that leverages the biguanide backbone to create a new class of compounds with potentially greater therapeutic effect. Research has demonstrated that aryl biguanide-derived 1,3,5-triazines can exhibit potent anticancer activity, in some cases surpassing established chemotherapy agents. nih.gov

For instance, a study involving the synthesis of 1,3,5-triazine derivatives from phenylbiguanide hydrochloride and various esters resulted in compounds with significant cytotoxicity against colorectal cancer cell lines. nih.gov The reaction involves the condensation between the biguanide and an ester. nih.gov The resulting triazine derivatives were evaluated for their anticancer activity, with some showing IC₅₀ values comparable to cisplatin, a standard chemotherapy drug. bohrium.com

Table 1: In Vitro Cytotoxicity of Phenylbiguanide-Derived 1,3,5-Triazines against Colorectal Cancer Cell Lines

| Compound ID | Substituent Group | HCT116 IC₅₀ (µM) | SW620 IC₅₀ (µM) |

| 3a | Phenyl | > 100 | > 100 |

| 3c | o-Hydroxyphenyl | 26.60 ± 1.13 | 23.36 ± 0.61 |

| 3d | Cinnamyl | 46.13 ± 0.75 | 32.74 ± 0.28 |

| Cisplatin | (Reference) | 20.01 ± 0.33 | 27.94 ± 0.16 |

| Data sourced from studies on phenylbiguanide derivatives, which serve as a structural analogue for 1-(3-Fluorophenyl)biguanide. nih.govbohrium.com |

The data indicate that modifying the substituent group on the triazine ring, derived from the ester, significantly influences biological activity. Specifically, the derivative containing an o-hydroxyphenyl substituent (Compound 3c) demonstrated the highest potency against both HCT116 and SW620 cell lines. nih.govbohrium.com This highlights a successful strategy where the core biguanide structure is transformed to enhance its therapeutic potential.

Building on this chemical transformation, a further conjugation strategy involves the incorporation of these active triazine derivatives into nanoparticle-based drug delivery systems. bohrium.com This approach aims to address limitations such as the ability of the active compound to reach its target site effectively. nih.gov By encapsulating the therapeutic agent, nanoparticles can improve drug delivery through effects like enhanced permeability and retention (EPR) in tumor tissues. bohrium.com

In one study, a 1,3,5-triazine derivative was successfully incorporated into calcium citrate (B86180) nanoparticles (CaCit NPs). site123.medntb.gov.ua This formulation was designed to create a pH-responsive delivery system, which could allow for controlled release of the drug in the acidic microenvironment characteristic of tumors. site123.medntb.gov.ua

Table 2: Characteristics of Triazine-Incorporated Calcium Citrate Nanoparticles (CaCit NPs)

| Parameter | Result |

| Particle Size | 148 ± 23 nm |

| Drug Loading (%) | Up to 16.3% |

| Release Profile | pH-responsive |

| Data derived from research on a metformin-derived 1,3,5-triazine, demonstrating the potential of nanoparticle conjugation for biguanide-based compounds. site123.medntb.gov.ua |

The successful synthesis of these drug-loaded nanoparticles, with a particle size suitable for exploiting the EPR effect, demonstrates a viable multi-step conjugation and formulation strategy. bohrium.comsite123.me The pH-responsive release mechanism further enhances the potential for targeted biological activity, minimizing systemic exposure and maximizing therapeutic effect at the intended site. site123.medntb.gov.ua These findings underscore a powerful approach where the initial biguanide structure is first chemically transformed and then conjugated with a nanoparticle carrier to significantly boost its biological performance. bohrium.comsite123.medntb.gov.ua

Iii. Biological Activities and Pharmacological Mechanisms

Anticancer Potential

Inhibition of Hypoxia Inducible Factor (HIF-1):There is no scientific literature linking 1-(3-Fluorophenyl)biguanide hydrochloride to the inhibition of Hypoxia Inducible Factor-1 (HIF-1). While some biguanides like metformin (B114582) may indirectly influence HIF-1α through the activation of AMPK and inhibition of the mTOR pathway, there is no direct evidence to classify this compound as a HIF-1 inhibitor.researchgate.netnih.gov

Due to the lack of specific research on this particular compound, generating the requested article with thorough and accurate content for each specified subsection is not feasible without extrapolating from related but distinct molecules, which would violate the instructions.

Modulation of Unfolded Protein Response (UPR)

Biguanide (B1667054) derivatives have been shown to disrupt the Unfolded Protein Response (UPR), a cellular stress response that cancer cells exploit to survive under nutrient-deprived conditions. nih.govnih.gov The UPR is activated when there is an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. In the tumor microenvironment, which is often characterized by glucose deprivation, the UPR helps cancer cells adapt and survive. nih.gov

Arylbiguanides can inhibit the UPR-mediated transcriptional activation. nih.gov For instance, studies on various phenformin (B89758) analogs demonstrate a potent inhibitory effect on the activation of the GRP78 promoter, a key UPR marker, under conditions of glucose deprivation. nih.gov This disruption of the UPR signaling pathway is a key mechanism contributing to the selective elimination of cancer cells. nih.gov By blocking this adaptive response, biguanides prevent cancer cells from managing the stress of the tumor microenvironment, leading to cell death. nih.govnih.gov

Selective Cytotoxicity under Glucose Deprivation

A hallmark of biguanide action is their ability to induce selective cytotoxicity in cancer cells under low-glucose conditions, mimicking the nutrient-poor tumor microenvironment. nih.govnih.gov While normal cells can adapt to glucose scarcity, many cancer cells become highly vulnerable. Biguanides exploit this vulnerability. nih.govsrce.hr

This selective effect is tightly linked to the compound's impact on cellular stress responses. nih.gov In the presence of ample glucose, cancer cells can compensate for biguanide-induced metabolic stress. However, under glucose deprivation, this compensatory ability is lost, and the cytotoxic effects of the compounds are significantly amplified. nih.govnih.gov Structure-activity relationship studies of various arylbiguanide derivatives have shown that modifications to the aryl ring can enhance this selective cytotoxicity, making them more potent than the parent compound, phenformin. nih.gov

| Compound | IC₅₀ (Glc +) µM | IC₅₀ (Glc -) µM | Selectivity Index (Glc+/Glc-) |

|---|---|---|---|

| Phenformin | >100 | 10.7 ± 0.6 | >9.3 |

| o-chlorophenyl derivative (7l) | 31.4 ± 1.2 | 1.9 ± 0.1 | 16.5 |

IC₅₀ values were determined by MTT assay following 48 hours of treatment in the presence (Glc +) or absence (Glc -) of glucose.

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Biguanide derivatives have demonstrated significant antiangiogenic properties. nih.govnih.gov This effect is linked to their ability to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov HIF-1 is a key transcription factor that cancer cells use to adapt to hypoxic (low oxygen) conditions within the tumor microenvironment, and it drives the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.gov

By inhibiting HIF-1 activation, arylbiguanides lead to a marked reduction in the secretion of VEGF-A. nih.gov The antiangiogenic effects of these compounds have been confirmed in vivo using models such as the chick chorioallantoic membrane (CAM) assay, where they effectively create an avascular zone, demonstrating their potential to choke off a tumor's blood supply. nih.gov

Interaction with Mitochondrial Complex I

The primary molecular target for the biguanide class of drugs is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govbiorxiv.orgnih.gov This large multi-protein assembly is central to cellular energy production through oxidative phosphorylation (OXPHOS). biorxiv.org Biguanides are potent inhibitors of Complex I, and this action underlies many of their subsequent cellular effects. nih.govnih.govcam.ac.uk

The inhibition of Complex I disrupts the flow of electrons, which has two major consequences: it curtails the production of ATP from oxidative phosphorylation and it perturbs the mitochondrial redox state. nih.govbiorxiv.org This energy stress is a critical trigger for the activation of downstream signaling pathways. nih.gov Interestingly, biguanides like phenformin show a preference for binding to the 'deactivated' state of Complex I, a conformation the enzyme adopts in the absence of substrates, which may enhance their inhibitory potency under certain physiological conditions like ischemia. capes.gov.brnih.govnih.gov The interaction occurs within an amphipathic region of the quinone-binding channel of the complex. biorxiv.orgnih.gov

AMPK Activation and mTOR Pathway Inhibition

The inhibition of mitochondrial Complex I by biguanides leads to a significant decrease in cellular ATP levels, causing a corresponding increase in the AMP/ATP ratio. nih.govnih.gov This shift in the cellular energy balance is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. nih.govresearchgate.net The elevated AMP/ATP ratio allosterically activates AMPK, which is further consolidated by phosphorylation of a threonine residue (Thr172) in its activation loop. nih.gov

Once activated, AMPK works to restore energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic, energy-consuming processes. nih.govresearchgate.net One of the most critical downstream targets of AMPK is the mammalian target of rapamycin (B549165) (mTOR) pathway, a central controller of cell growth, proliferation, and protein synthesis. nih.govnih.gov AMPK directly phosphorylates and inhibits key components of the mTOR complex 1 (mTORC1) signaling pathway, effectively shutting down these energy-intensive anabolic processes. nih.gov This AMPK activation and subsequent mTOR inhibition are central to the anti-proliferative effects of biguanides in cancer cells. nih.govbiorxiv.orgnih.gov

Effects on Cancer Cell Metabolism

The direct inhibition of mitochondrial respiration by biguanides forces a profound reprogramming of cancer cell metabolism. nih.govnih.gov By blocking Complex I, these compounds shut down oxidative phosphorylation, the primary source of ATP for many cancer cells. nih.gov In the presence of glucose, cancer cells can often compensate for this by upregulating glycolysis, a phenomenon known as the Warburg effect. nih.govnih.gov

However, this metabolic shift makes the cells highly dependent on glucose. nih.gov When glucose is scarce, as it often is within a solid tumor, the cells are unable to generate sufficient ATP through either oxidative phosphorylation (blocked by the drug) or glycolysis (limited by substrate availability). nih.gov This leads to a severe energy crisis, cellular energy depletion, and ultimately apoptosis. nih.gov This targeted disruption of energy metabolism is a key reason for the selective cytotoxicity of biguanides against cancer cells in nutrient-stressed environments. nih.govnih.gov

Antidiabetic and Metabolic Regulation

The foundational therapeutic use of biguanides is in the treatment of type 2 diabetes. rxlist.comepfl.ch Their primary antidiabetic effect is the reduction of hyperglycemia, which is achieved without stimulating insulin (B600854) secretion. rxlist.commdpi.com The principal organ targeted by biguanides for this effect is the liver. nih.govmdpi.com

Influence on Glucose Uptake and Gluconeogenesis

The biguanide class of drugs is well-known for its antihyperglycemic effects, which are not mediated by stimulating insulin secretion but rather by altering glucose metabolism in the liver and peripheral tissues. nih.gov

One of the primary mechanisms is the inhibition of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov Clinical studies using nuclear magnetic resonance spectroscopy on metformin demonstrated a significant reduction in hepatic glucose production, primarily by decreasing gluconeogenesis by about 35%. nih.gov This effect is largely attributed to the inhibition of mitochondrial respiratory chain complex I, which leads to a decrease in cellular ATP levels and a corresponding increase in AMP levels. nih.govepfl.ch This shift in the cellular energy state inhibits key gluconeogenic enzymes like fructose-1,6-bisphosphatase. nih.gov

In addition to suppressing glucose production, biguanides can enhance glucose uptake and utilization in peripheral tissues, particularly skeletal muscle. nih.gov Studies on isolated human lymphocytes showed that both metformin and phenformin directly stimulate glucose consumption and the uptake of the glucose analog 2-deoxy-D-glucose. nih.gov This effect appears to be independent of insulin, suggesting a direct cellular action of biguanides on glucose transport mechanisms. nih.gov Research indicates that biguanides increase the maximum velocity (Vmax) of glucose uptake without altering the affinity (Km) of the transporter for glucose. nih.gov

Table 1: Effects of Representative Biguanides on Glucose Metabolism

| Compound | Effect on Hepatic Gluconeogenesis | Effect on Peripheral Glucose Uptake | Primary Cellular Target |

|---|---|---|---|

| Metformin | Inhibition (approx. 35% reduction) nih.gov | Stimulation nih.gov | Mitochondrial Complex I nih.gov |

| Phenformin | Inhibition aston.ac.uk | Stimulation nih.gov | Mitochondrial Complex I researchgate.net |

Insulin Sensitization

Although direct studies on this compound are unavailable, the biguanide class is recognized for improving insulin sensitivity. nih.govmdpi.com This means that they enhance the body's response to insulin, rather than increasing insulin production. The mechanism is linked to their effects on peripheral glucose uptake and the reduction of insulin resistance. nih.gov By improving the efficiency of insulin-mediated glucose transport into cells, particularly in muscle and adipose tissue, biguanides help lower blood glucose levels. mdpi.com The insulin-sensitizing effect is a key component of their therapeutic action in conditions characterized by insulin resistance. nih.gov

Activation of AMP-activated Protein Kinase (AMPK)

A central mechanism of action for many biguanides is the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. researchgate.netnih.gov AMPK activation is typically a consequence of the inhibition of the mitochondrial respiratory complex I by biguanides. researchgate.net This inhibition reduces ATP synthesis, leading to an increased intracellular AMP:ATP ratio, which is a primary trigger for AMPK activation. researchgate.netnih.gov

Once activated, AMPK phosphorylates various downstream targets to restore energy homeostasis. It switches off ATP-consuming anabolic pathways while promoting ATP-producing catabolic pathways. nih.gov Only biguanides that can enter the mitochondria and inhibit complex I are found to activate AMPK, establishing a strong link between mitochondrial inhibition and this key signaling pathway. researchgate.net Studies comparing a family of seven biguanides showed that the ability to activate AMPK was directly correlated with the ability to inhibit mitochondrial respiration within cells. researchgate.netresearchgate.net

Regulation of GLP-1 Secretion

Research has shown that biguanides can enhance the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a significant role in glucose homeostasis. nih.gov GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying. nih.gov

Other Therapeutic Applications and Explorations

Beyond their metabolic effects, compounds within the biguanide class have been explored for other therapeutic uses.

Antimalarial Activity

Certain biguanide derivatives, most notably proguanil (B194036), have a long history of use as antimalarial agents. nih.gov Proguanil itself is a prodrug that is metabolized into its active form, cycloguanil (B1669406), which inhibits the enzyme dihydrofolate reductase in the Plasmodium parasite. This action blocks the synthesis of essential purines and pyrimidines, thereby inhibiting DNA synthesis and cell multiplication. nih.gov

More recently, research has focused on the synergistic antimalarial effects of biguanides when combined with other drugs. Studies have shown that several biguanides, including proguanil, exhibit a synergistic interaction with atovaquone, a compound that inhibits the parasite's mitochondrial electron transport chain. nih.gov This synergy is independent of the antifolate activity of cycloguanil and suggests a distinct mitochondrial-based mechanism of action for the biguanide component. nih.gov The interaction appears to sensitize the parasite to the mitochondrial-disrupting effects of atovaquone. nih.gov

Table 2: Antimalarial Activity of Biguanides in Combination with Atovaquone

| Biguanide Compound | Interaction with Atovaquone (against P. falciparum) |

|---|---|

| Proguanil | Synergistic nih.gov |

| Chlorproguanil | Synergistic nih.gov |

| Bromoguanide | Synergistic nih.gov |

| Benzyldimethylbiguanide | Synergistic nih.gov |

| Phenformin | Synergistic nih.gov |

Cholinesterase Inhibitory Activity

There is currently no scientific literature available from the conducted searches to suggest that this compound or other compounds in the biguanide class have been investigated for or possess cholinesterase inhibitory activity. Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132) and are explored for therapeutic use in conditions like Alzheimer's disease. mdpi.comnih.gov The research on cholinesterase inhibitors primarily focuses on other chemical classes, such as flavonoids and alkaloids, with no apparent overlap with biguanide structures or their known mechanisms of action. mdpi.comnih.gov

Modulation of Trace Amine-Associated Receptors (TAAR1)

This compound is a member of the phenyl biguanide class of compounds that have been investigated for their ability to modulate the activity of Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G-protein coupled receptor that responds to endogenous trace amines and plays a significant role as a neuromodulator in the central nervous system (CNS). nih.govresearchgate.net The receptor is involved in the modulation of dopaminergic and serotonergic systems, making it a promising therapeutic target for various neurological and psychiatric conditions. researchgate.netresearchgate.net

Research into a series of biguanide-based derivatives has identified several phenyl and benzyl (B1604629) biguanides as selective TAAR1 agonists. nih.govunige.it These compounds have shown varying potencies at both murine (mTAAR1) and human (hTAAR1) orthologs of the receptor. nih.gov The general structure of these agonists features an aromatic ring connected to an amino group, a key characteristic for TAAR1 binding. researchgate.net

In a comprehensive study evaluating twenty-seven biguanide-based derivatives, phenyl biguanides were identified as selective mTAAR1 and hTAAR1 agonists with potencies ranging from the nanomolar to the low micromolar range. nih.gov Specifically, the activity of these compounds is influenced by the substitution pattern on the phenyl ring. Lipophilic groups on the aromatic ring, such as chloro and methyl substitutions, have been noted to confer potency in the micromolar range. researchgate.net While specific data for the 3-fluoro substitution is situated within this broader class of halogenated phenylbiguanides, detailed individual results for this compound are part of a larger dataset characterizing this chemical series. The table below summarizes the functional activity of representative phenyl biguanide derivatives at murine and human TAAR1 receptors, highlighting the impact of different substituents on agonist activity. nih.gov

Functional Activity of Phenyl Biguanide Derivatives at TAAR1

| Compound ID | Substitution on Phenyl Ring | mTAAR1 EC50 (nM) | mTAAR1 Emax (%) | hTAAR1 EC50 (µM) | hTAAR1 Emax (%) |

|---|---|---|---|---|---|

| BIG1 | Unsubstituted | 110 ± 1.0 | 95 ± 1.0 | 1.8 ± 1.1 | 90 ± 1.0 |

| BIG2 | 4-Chloro | 98 ± 1.1 | 100 ± 1.1 | 1.1 ± 1.1 | 100 ± 1.1 |

| BIG3 | 2-Chloro | 1100 ± 1.2 | 100 ± 1.2 | >10 | - |

| BIG4 | 3-Chloro | 105 ± 1.1 | 98 ± 1.1 | 1.5 ± 1.1 | 95 ± 1.1 |

| BIG8 | 4-Methyl | 150 ± 1.1 | 90 ± 1.1 | 1.9 ± 1.1 | 90 ± 1.1 |

EC50 represents the concentration of the compound that elicits a half-maximal response. Emax represents the maximum response observed relative to the endogenous agonist β-phenylethylamine (β-PEA). Data sourced from Tonelli et al., 2017. nih.gov

Potential in CNS-related Conditions

The modulation of TAAR1 by agonists such as this compound presents a promising avenue for therapeutic intervention in a variety of CNS-related conditions. nih.gov TAAR1 is expressed in key brain regions associated with the regulation of monoamine systems, including the ventral tegmental area, substantia nigra, and dorsal raphe. mdpi.com Its ability to influence dopaminergic and serotonergic neurotransmission underlies its potential as a target for psychiatric disorders. researchgate.netresearchgate.net

Preclinical evidence strongly suggests that TAAR1 activation can negatively modulate monoamine transmission, which is a crucial mechanism in the pathophysiology of several psychiatric disorders. nih.gov Consequently, TAAR1 has emerged as a novel target for conditions such as schizophrenia, depression, substance use disorders, and attention deficit hyperactivity disorder. researchgate.netresearchgate.netnih.gov The development of TAAR1 agonists is a key focus of modern drug discovery, with the aim of providing new therapeutic options that operate via mechanisms distinct from current treatments that primarily target dopamine (B1211576) D2 receptors. mdpi.com

Studies have shown that potent and selective TAAR1 agonists can produce antipsychotic-like effects in various animal models. nih.gov For instance, TAAR1 agonists have been effective in models of schizophrenia-related behaviors, such as MK-801-induced hyperactivity and the hyperlocomotion observed in dopamine transporter knockout (DAT-KO) rats. researchgate.netnih.gov The therapeutic potential of this class of compounds is underscored by recent clinical trials of TAAR1 agonists, which have shown potential efficacy in treating schizophrenia. nih.gov Given that phenyl biguanides, including halogenated derivatives like this compound, act as TAAR1 agonists, they are considered valuable lead compounds for further investigation into their utility for treating psychiatric and neurological disorders. nih.govunige.it

Iv. Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. researchgate.net The specific properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.net

In the context of phenylbiguanides, the substitution of a fluorine atom onto the phenyl ring can lead to several advantageous effects:

Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life and duration of action. nih.gov

Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the target protein.

Improved Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and reach its site of action. Studies on other classes of compounds have shown that fluorine substitution can enhance oral absorption. nih.gov

The placement of the fluorine atom at the meta-position in 1-(3-Fluorophenyl)biguanide is a deliberate design choice aimed at optimizing these properties to achieve a desired pharmacological profile.

Impact of Phenyl Ring Substituents on Potency and Selectivity

The nature and position of substituents on the phenyl ring of arylbiguanides have a profound impact on their biological activity. Research on a series of phenformin (B89758) derivatives has demonstrated that modifying the phenyl ring can significantly affect potency and selective cytotoxicity, particularly in the context of anticancer activity. nih.gov

For example, studies using HT29 human colon cancer cells revealed that the introduction of certain substituents dramatically influenced the compounds' ability to inhibit hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR), key adaptive pathways in the tumor microenvironment. nih.gov

Ortho-position Substitution: An o-methylphenyl analog and an o-chlorophenyl analog showed considerably more potent inhibitory effects on HIF-1 and UPR activation than the parent compound, phenformin. nih.gov The o-chloro substituted compound, in particular, exhibited the best selective cytotoxicity under glucose-deprived conditions. nih.gov

Para-position Substitution: In contrast, compounds with polar groups at the para-position, such as a hydroxyl (-OH) group or an acetylaminoethyl group, showed no activity in these assays. nih.gov

Lipophilicity: More lipophilic biguanide (B1667054) derivatives generally show improved cellular penetration and greater potency. nih.gov For instance, phenformin, which has a hydrophobic phenyl group, is significantly more potent than metformin (B114582), and further modifications to increase lipophilicity can enhance anticancer activity by orders of magnitude. nih.gov

These findings indicate that small, lipophilic, and electron-withdrawing groups, particularly at the ortho-position, can enhance potency and selectivity, while larger or more polar groups can be detrimental to activity. nih.gov

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Biguanide Derivatives| Compound/Substituent | Position | Effect on HIF-1/UPR Inhibition | Selective Cytotoxicity | Reference |

|---|---|---|---|---|

| Phenformin (unsubstituted) | N/A | Baseline Activity | Baseline Activity | nih.gov |

| o-Methylphenyl | Ortho | More Potent than Phenformin | Excellent | nih.gov |

| o-Chlorophenyl | Ortho | More Potent than Phenformin | Best among tested derivatives | nih.gov |

| p-Hydroxyphenyl | Para | No Activity | No Activity | nih.gov |

| p-Acetylaminoethylphenyl | Para | No Activity | No Activity | nih.gov |

Role of Biguanide Moiety in Biological Activities

The biguanide moiety, characterized by two linked guanidine (B92328) groups, is the cornerstone of this class of compounds' biological activity. nih.govmdpi.com It is a highly basic, hydrophilic structure that is protonated and exists as a monocationic species under physiological conditions. nih.govnih.gov This cationic nature is considered essential for the intended biological effects. nih.gov

The biguanide group is critical for several reasons:

Target Interaction: It plays a direct role in binding to molecular targets. For example, biguanides are known to interact with and inhibit mitochondrial respiratory complex I. researchgate.netnih.gov

Membrane Potential-Dependent Uptake: The positive charge facilitates the accumulation of these compounds within the mitochondria, driven by the mitochondrial membrane potential. nih.gov

Pharmacophore: The biguanide structure serves as the key pharmacophore, or the essential part of the molecule responsible for its biological activity. semanticscholar.org

The importance of this group is highlighted by studies involving bioisosteric replacement, where the biguanide is swapped for a structurally similar group. Replacing the biguanide moiety with a guanidine group, which is also monocationic, resulted in a compound with comparable activity to phenformin, confirming that the cationic character is a crucial requirement. nih.gov

Correlations between Molecular Structure and Pharmacological Profile

Hydrophobicity and Potency: Increasing the hydrophobicity of the molecule, for example by adding a phenylethyl group (as in phenformin) instead of dimethyl groups (as in metformin), leads to greater membrane permeability and accumulation in mitochondria. nih.govnih.gov This results in a significant increase in potency, particularly concerning the inhibition of mitochondrial respiration and anticancer effects. nih.gov

Substituent Effects on Selectivity: As detailed in section 4.2, the electronic and steric properties of substituents on the phenyl ring fine-tune the molecule's activity and selectivity. nih.gov Small, electron-withdrawing substituents in the ortho position of the phenyl ring improve inhibitory effects on cancer cell survival pathways and enhance selective cytotoxicity under nutrient stress. nih.gov In contrast, polar substituents can completely abolish this activity. nih.gov

Therefore, the pharmacological profile is a direct consequence of a balance between the essential cationic biguanide moiety required for target interaction and the substituted phenyl ring that modulates potency, selectivity, and pharmacokinetics.

Ligand-Target Interactions

While the precise targets of 1-(3-Fluorophenyl)biguanide are varied, studies on related biguanides provide a model for understanding their ligand-target interactions. One well-studied interaction is the binding of biguanides to E. coli dihydrofolate reductase (ecDHFR). nih.gov

In this model, biguanides act as competitive inhibitors. nih.gov Structural and molecular modeling studies have elucidated key interaction points:

Biguanide Moiety: The protonated biguanide group forms critical hydrogen bonds and electrostatic interactions within the enzyme's active site.

Aryl Group: The phenyl portion of the molecule (such as in phenformin) enhances binding affinity by interacting with hydrophobic residues in the active site that normally accommodate the p-aminobenzoylglutamate (pABG) moiety of the natural substrate, folate. nih.gov

It is expected that the 3-fluorophenyl group of 1-(3-Fluorophenyl)biguanide would similarly occupy a hydrophobic pocket in its target proteins. The fluorine atom could further modulate these interactions through specific electronic or halogen-bonding contributions, potentially increasing binding affinity and selectivity compared to an unsubstituted phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used extensively in medicinal chemistry to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The primary goal of QSAR is to develop predictive models that can estimate the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. bio-hpc.eu

For a class of compounds like phenylbiguanides, a QSAR model would be built using a "training set" of molecules with known structures and experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). The model derives an equation that quantitatively links structural features (descriptors) to activity. mdpi.com A good QSAR model, validated by statistical parameters like a high squared correlation coefficient (R²) and cross-validated squared correlation coefficient (Q²), can then be used to predict the activity of new compounds in a "test set." mdpi.com

A variety of computational methodologies are employed to develop predictive QSAR models. nih.gov These methods use molecular descriptors—numerical values that encode structural, physical, or chemical features of a molecule—to build the predictive relationship.

Common methodologies include:

Statistical and Regression Methods: Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to create a linear equation relating the descriptors to biological activity. nih.gov Genetic Function Approximation (GFA) is an algorithm used to select the most relevant descriptors for inclusion in the model. researchgate.net

Machine Learning and Deep Learning: More advanced methods are increasingly used to handle complex, non-linear relationships between structure and activity. These include:

Convolutional Neural Networks (CNNs): These models can learn relevant features from 1D, 2D, or 3D representations of molecular structures to predict properties like binding affinity.

Graph Neural Networks (GNNs): GNNs are particularly well-suited for molecular data as they operate directly on the graph structure of a molecule, capturing complex atomic interactions to predict activity with high accuracy.

Molecular Docking: This method simulates the binding of a ligand (the drug molecule) to the 3D structure of its target protein. nih.gov It predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. Docking results can be used as descriptors in a QSAR model or to visually rationalize the SAR data by revealing key interactions like hydrogen bonds. mdpi.comnih.gov

These computational tools are integral to modern drug discovery, allowing for the rapid screening of virtual libraries of compounds and the rational design of molecules with improved potency and selectivity. nih.gov

Identification of Key Molecular Descriptors

The biological activity of 1-(3-Fluorophenyl)biguanide hydrochloride is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features, or descriptors, that govern the compound's interactions with biological systems. For biguanide derivatives, several descriptors are crucial in determining their efficacy. nih.govnih.gov

Lipophilicity, often quantified as LogP, is a significant descriptor that influences the compound's ability to traverse biological membranes. The electronic properties of the phenyl ring substituent are also critical. The fluorine atom at the 3-position in this compound is an electron-withdrawing group, which can modulate the basicity (pKa) of the biguanide moiety. This, in turn, affects the compound's ionization state at physiological pH, a key factor in its interaction with molecular targets. youtube.com

Steric factors, such as the size and shape of the molecule, play a role in how well the compound fits into the binding site of a target protein. Furthermore, the biguanide group itself is a key pharmacophore, rich in hydrogen bond donors and acceptors, enabling strong interactions with biological macromolecules. semanticscholar.org The presence of a group that is monocationic under physiological conditions, like biguanide, has been shown to be necessary for certain biological activities. nih.gov

| Molecular Descriptor | Influence on Biological Activity |

| Lipophilicity (LogP) | Affects membrane permeability and target accessibility. |

| Electronic Effects | Modulates the pKa of the biguanide group and its ionization state. |

| Steric Parameters | Influences the complementarity of the molecule to its binding site. |

| Hydrogen Bonding Capacity | Enables strong interactions with biological targets. |

| Cationic State | A monocationic state at physiological pH can be essential for activity. nih.gov |

Molecular Docking and Binding Mode Analysis

Prediction of Binding Sites and Interactions with Biological Targets

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a biological target. For biguanide derivatives, these studies have provided valuable insights into their potential mechanisms of action. rjpbcs.com

Docking studies suggest that the protonated biguanide moiety of compounds like this compound plays a central role in binding. It is predicted to form strong electrostatic interactions and a network of hydrogen bonds with negatively charged amino acid residues, such as aspartate and glutamate, within the binding pocket of a target protein. mdpi.com

| Interaction Type | Interacting Moiety | Potential Interacting Amino Acid Residues |

| Electrostatic Interactions & Hydrogen Bonding | Protonated Biguanide Group | Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl Ring | Leucine, Valine, Isoleucine |

| Halogen Bonding/Weak Hydrogen Bonding | Fluorine Atom | Serine, Threonine, Backbone Carbonyls |

V. Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular architecture of 1-(3-Fluorophenyl)biguanide hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For arylbiguanide hydrochlorides, the labile protons on the nitrogen atoms (NH and NH₂) typically appear as broad signals in the downfield region of the spectrum, often between 7 and 10 ppm researchgate.net. The aromatic protons of the 3-fluorophenyl ring are expected to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. Based on data from the related compound 3-fluoroaniline (B1664137), the aromatic protons are expected in the 6.3-7.2 ppm range chemicalbook.com.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic CH (C2-H) | 7.2 - 7.4 | ddd (doublet of doublet of doublets) | J(H,H), J(H,F) |

| Aromatic CH (C4-H) | 6.7 - 6.9 | ddd (doublet of doublet of doublets) | J(H,H), J(H,F) |

| Aromatic CH (C5-H) | 7.1 - 7.3 | ddd (doublet of doublet of doublets) | J(H,H), J(H,F) |

| Aromatic CH (C6-H) | 6.8 - 7.0 | ddd (doublet of doublet of doublets) | J(H,H), J(H,F) |

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The 3-fluorophenyl ring is expected to show six distinct signals, with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant. The two carbon atoms of the biguanide (B1667054) backbone are expected in the highly deshielded region, typically around 155-165 ppm, characteristic of sp²-hybridized carbons bonded to multiple nitrogen atoms.

¹⁵N NMR: Given the five nitrogen atoms in the biguanide structure, ¹⁵N NMR can be a valuable, albeit less common, technique for characterization. It can distinguish between the different nitrogen environments (e.g., -NH₂, =NH, and the phenyl-substituted -NH-), providing further confirmation of the guanidinium-like electronic structure and protonation state.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns chemguide.co.uklibretexts.org. For this compound, soft ionization techniques like electrospray ionization (ESI) would be employed.

The analysis would reveal a prominent peak corresponding to the protonated free base [M+H]⁺. The theoretical exact mass of the free base (C₈H₁₀FN₅) is 195.0917 u, thus the expected m/z for the [M+H]⁺ ion would be approximately 196.0995. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments would involve selecting the parent ion (m/z 196.1) and subjecting it to collision-induced dissociation to generate characteristic fragment ions, which helps to confirm the structure.

Predicted ESI-MS Fragmentation Data for 1-(3-Fluorophenyl)biguanide

| m/z (amu) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 196.1 | [M+H]⁺ (Parent Ion) | [C₈H₁₁FN₅]⁺ |

| 179.1 | Loss of Ammonia | [C₈H₈FN₄]⁺ |

| 154.1 | Loss of Cyanamide | [C₇H₉FN₃]⁺ |

| 111.1 | 3-Fluoroaniline cation | [FC₆H₄NH₂]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations vscht.cz. The IR spectrum of this compound would display characteristic bands confirming its key structural features.

The most prominent features would be the N-H stretching vibrations from the multiple amine and imine groups, typically appearing as a broad, strong band in the 3100-3500 cm⁻¹ region rsc.orgresearchgate.net. The C=N stretching vibrations of the biguanide core give rise to strong absorptions in the 1600-1680 cm⁻¹ region. Aromatic C=C stretching vibrations are expected between 1400 and 1600 cm⁻¹. The C-F stretch of the fluorophenyl group would produce a strong, characteristic band in the 1100-1300 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine / Imine (-NH₂, -NH-) | 3100 - 3500 (Broad, Strong) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 (Medium) |

| C=N Stretch | Biguanide Core | 1600 - 1680 (Strong) |

| C=C Stretch (Aromatic) | Phenyl Ring | 1400 - 1600 (Multiple, Medium) |

| N-H Bend | Amine (-NH₂) | 1550 - 1650 (Medium) |

| C-N Stretch | Aryl-N, Guanidine (B92328) C-N | 1250 - 1350 (Strong) |

Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. For arylbiguanide hydrochlorides, this technique reveals critical details about bond lengths, bond angles, and intermolecular interactions researchgate.net.

A crystal structure of this compound would be expected to show a delocalized system of π-electrons across the N-C-N fragments of the biguanide chain, with C-N bond lengths intermediate between typical single and double bonds nih.gov. The protonation would occur on the imino nitrogens. Crucially, the structure would be stabilized by an extensive network of hydrogen bonds, particularly involving the chloride anion, which typically accepts multiple N-H···Cl hydrogen bonds from neighboring biguanidinium cations researchgate.net. The fluorophenyl groups may engage in intermolecular π-π stacking interactions, further stabilizing the crystal lattice researchgate.net.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, allowing for purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound tandfonline.com. A validated, stability-indicating HPLC method is critical in pharmaceutical research and quality control.

A typical approach would utilize a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of an aqueous buffer (often containing an acid like phosphoric or formic acid to ensure protonation and good peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) nih.gov. Detection is commonly performed using a UV detector, as the phenylbiguanide (B94773) structure has a strong chromophore. The detection wavelength is typically set around 235 nm, corresponding to a major UV absorbance peak for the biguanide moiety. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard at a known concentration.

Representative HPLC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 - 20 µL |

| Quantification | External Standard Calibration |

Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized analytical technique for the separation and quantification of a broad range of organic molecules, including biguanide derivatives. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

For biguanide compounds, which are generally polar and basic, C18 columns are commonly employed. The mobile phase often incorporates a buffer to control the pH and ensure the consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes. For instance, a mobile phase composed of a mixture of a phosphate (B84403) buffer and acetonitrile is often effective. researchgate.netnih.gov Ultraviolet (UV) detection is typically used for quantification, as the phenyl group in this compound provides a chromophore that absorbs UV light. nih.gov

A typical RP-HPLC method for a related biguanide, metformin (B114582), is detailed in the table below, which could serve as a starting point for the development of a method for this compound. researchgate.net

Table 1: Example RP-HPLC Method Parameters for Biguanide Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil C18 ODS (250 mm × 4.6 mm, 5µm) |

| Mobile Phase | 20mM KH2PO4: Acetonitrile (pH 3.5 with OPA) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Method validation for RP-HPLC analysis of biguanides typically includes assessments of linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly well-suited for the separation of polar and hydrophilic compounds that are weakly retained in reverse-phase systems. HILIC employs a polar stationary phase (e.g., silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. researchgate.netnih.gov

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. This makes HILIC an excellent choice for the analysis of polar biguanides. researchgate.net

For the analysis of biguanides like metformin, phenformin (B89758), and buformin, a ZIC-HILIC column has been shown to be effective. researchgate.net The mobile phase generally consists of a high percentage of acetonitrile with an aqueous buffer, such as ammonium (B1175870) formate (B1220265), to maintain a stable pH and improve peak shape. nih.govmdpi.com

Table 2: Illustrative HILIC Method Parameters for Biguanide Analysis

| Parameter | Condition |

|---|---|

| Column | ZIC-HILIC (150mm × 2.1mm × 3.5µm) |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.125% formic acid |

| Mobile Phase B | Acetonitrile/water (95:5) with 10 mM ammonium formate and 0.125% formic acid |

| Gradient | Gradient elution with increasing proportion of Mobile Phase A |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 236 nm or Mass Spectrometry |

| Injection Volume | 5 µL |

HILIC can be coupled with mass spectrometry (MS) to provide high sensitivity and selectivity, which is particularly useful for the analysis of biguanides in complex matrices. researchgate.netnih.gov

Titrimetric Methods for Concentration Determination

Titrimetric methods are classical analytical techniques that provide accurate and precise determination of the concentration of a substance in solution. For a compound like this compound, several titrimetric approaches can be employed.

Argentometric Titration

Argentometric titration is a type of precipitation titration used for the quantitative determination of halide ions. Since 1-(3-Fluorophenyl)biguanide is in its hydrochloride salt form, this method can be used to determine the concentration of the compound by titrating the chloride ion with a standard solution of silver nitrate (B79036) (AgNO₃). ankara.edu.tr

The titration reaction results in the precipitation of silver chloride (AgCl):

Cl⁻ + Ag⁺ → AgCl(s)

The endpoint can be detected using several methods, including the Mohr method, which uses chromate (B82759) ions as an indicator, or the Volhard method, which involves back-titration with potassium thiocyanate. ankara.edu.tr Potentiometric detection of the endpoint using a silver electrode is also a common and accurate approach. davidpublisher.com A study on metformin hydrochloride demonstrated the successful use of argentometric titration with silver nitrate to quantify the compound by evaluating its chloride content. davidpublisher.com

Colloidal Titration

Colloidal titration is a technique primarily used for the determination of polyelectrolytes. nih.gov The method is based on the stoichiometric reaction between a positively charged polyelectrolyte (polycation) and a negatively charged polyelectrolyte (polyanion) to form a neutral complex.

This method has been successfully applied to the determination of polyhexamethylene biguanide hydrochloride (PHMB), which is a polymeric biguanide. nih.govresearchgate.net In this titration, a standard solution of an anionic polyelectrolyte, such as potassium polyvinyl sulfate (B86663) (PVSK), is used as the titrant. The endpoint is detected using a visual indicator, like toluidine blue, which changes color upon interaction with the excess titrant after all the polycation has reacted.

While colloidal titration is a valuable tool for polymeric biguanides, its direct applicability to a small molecule like this compound is limited, as the underlying principle relies on the properties of polyelectrolytes.

Potentiometric Titration

Potentiometric titration is a versatile technique where the change in the potential of a suitable indicator electrode is monitored as a function of the volume of added titrant. This method can be applied to various types of titrations, including acid-base, precipitation, and redox titrations, and it offers the advantage of providing a more objective endpoint detection compared to visual indicators. nih.govresearchgate.net

For this compound, potentiometric titration can be used to monitor the endpoint of both non-aqueous and argentometric titrations. In a non-aqueous acid-base titration, a glass electrode or a specialized electrode for non-aqueous media can be used to detect the sharp change in potential at the equivalence point. metrohm.com

In the case of argentometric titration of the hydrochloride, a silver electrode can be used to monitor the concentration of silver ions. A significant change in the potential of the silver electrode occurs at the equivalence point when the precipitation of silver chloride is complete. davidpublisher.com Potentiometric methods have been successfully employed for the analysis of other biguanides, such as metformin and PHMB, demonstrating their utility for this class of compounds. nih.govzu.edu.eg

Table 3: Summary of Titrimetric Methods for Biguanide Analysis

| Titration Method | Principle | Application to 1-(3-Fluorophenyl)biguanide HCl | Typical Titrant | Endpoint Detection |

|---|---|---|---|---|

| Non-aqueous Titration | Titration of weak bases in non-aqueous solvents. | Determination of the biguanide base. | Perchloric acid in glacial acetic acid | Potentiometric, Visual indicator (e.g., crystal violet) |

| Argentometric Titration | Precipitation of halide ions with silver ions. | Determination of the hydrochloride content. | Silver nitrate | Potentiometric, Visual indicator (e.g., chromate) |

| Colloidal Titration | Reaction between oppositely charged polyelectrolytes. | Not directly applicable to small molecules. | Potassium polyvinyl sulfate | Visual indicator (e.g., toluidine blue) |

| Potentiometric Titration | Monitoring potential change to determine the endpoint. | Endpoint detection for non-aqueous and argentometric titrations. | Varies with the titration type | Measurement of cell potential |

Bioanalytical Methodologies for Biological Samples

The quantitative determination of xenobiotics such as this compound in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. While specific validated bioanalytical methods for this compound are not extensively detailed in publicly accessible literature, the robust methodologies developed for structurally similar biguanide compounds, such as metformin and proguanil (B194036), provide a strong framework for its potential analysis. These methods predominantly utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and speed.

The development of a reliable bioanalytical method involves several critical stages, including sample preparation, chromatographic separation, mass spectrometric detection, and thorough validation according to regulatory guidelines.

Sample Preparation

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, blood, urine), remove interfering substances, and concentrate the analyte to a level suitable for detection. For biguanides, which are polar compounds, several techniques have been successfully employed.

Protein Precipitation (PPT): This is a common and straightforward technique used for plasma and blood samples. It involves adding an organic solvent, typically acetonitrile, to the sample to denature and precipitate proteins. nih.govnih.govresearchgate.net After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. This method is rapid and cost-effective. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids. While effective, it can be more time-consuming than PPT. A study analyzing metformin and canagliflozin (B192856) utilized a combined PPT and LLE approach for enhanced cleanup. nih.gov